molecular formula C14H25N B6152329 1-{dispiro[2.1.5^{5}.3^{3}]tridecan-12-yl}methanamine CAS No. 2172249-58-8

1-{dispiro[2.1.5^{5}.3^{3}]tridecan-12-yl}methanamine

Cat. No. B6152329
CAS RN: 2172249-58-8
M. Wt: 207.4
InChI Key:
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Description

1-{dispiro[2.1.5^{5}.3^{3}]tridecan-12-yl}methanamine, or 1-dispiro-12-tridecanammonium, is a synthetic organic compound with a unique structure and properties, making it a promising candidate for a variety of laboratory and pharmaceutical applications. It is composed of a nitrogen atom, three alkyl chains, and a cyclic structure containing five carbon atoms. This compound is of interest due to its ability to form stable complexes with a variety of transition metals, as well as its ability to form strong hydrogen bonds.

Scientific Research Applications

1-dispiro-12-tridecanammonium has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the effects of hydrogen bonding and metal coordination on the structure and properties of organic molecules. It has also been used to study the interactions between transition metals and organic molecules, as well as the effects of metal coordination on the properties of organic compounds. Additionally, 1-dispiro-12-tridecanammonium has been used in the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-dispiro-12-tridecanammonium is complex and not fully understood. However, it is known that this compound can form strong hydrogen bonds and coordinate with transition metals. These interactions can affect the structure and properties of the molecule, leading to changes in its reactivity and solubility. Additionally, the cyclic structure of 1-dispiro-12-tridecanammonium can affect the stability of the molecule, as well as its ability to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-dispiro-12-tridecanammonium have not been studied extensively, but some studies have been conducted. It has been shown to have an inhibitory effect on the activity of enzymes, such as proteases and phosphatases, as well as an inhibitory effect on the growth of bacteria. Additionally, this compound has been shown to have antioxidant activity, and it has been suggested that it may have potential applications in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

1-dispiro-12-tridecanammonium has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in high yields and with high purity. Additionally, it can form strong hydrogen bonds and coordinate with transition metals, making it useful for studying the effects of metal coordination on the structure and properties of organic molecules. However, this compound can be toxic in high concentrations, and it can react with other molecules, leading to unwanted side-reactions.

Future Directions

1-dispiro-12-tridecanammonium has a wide range of potential applications in scientific research and pharmaceuticals. In the future, more research should be done to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further studies should be conducted to investigate the effects of metal coordination on the structure and properties of organic molecules. Finally, more research should be done to explore the potential applications of 1-dispiro-12-tridecanammonium in the synthesis of polymers, dyes, and pharmaceuticals.

Synthesis Methods

The synthesis of 1-dispiro-12-tridecanammonium has been studied extensively, with numerous methods having been developed. One of the most commonly used methods is the reaction of 1,3-diaminopropane with a dialkyl sulfate and a trialkyl ammonium halide, forming a cyclic intermediate that is then hydrolyzed to form the desired compound. This method has been used to synthesize 1-dispiro-12-tridecanammonium in high yields and with high purity. Other methods have also been developed, such as the reaction of 1,3-diaminopropane with an alkyl halide and an alkyl sulfate, or the reaction of 1,3-diaminopropane with a dialkyl sulfate and a trialkyl amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-{dispiro[2.1.5^{5}.3^{3}]tridecan-12-yl}methanamine can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "1,3-cyclohexadiene", "2,2-dimethyl-1,3-dioxane-4,6-dione", "1,3-dibromopropane", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "12-bromododecane", "methanamine" ], "Reaction": [ "Step 1: Synthesis of 1,3-cyclohexadiene-1-carboxylic acid by reacting 1,3-cyclohexadiene with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Conversion of 1,3-cyclohexadiene-1-carboxylic acid to 1,3-cyclohexadiene-1-carboxamide by reacting with methanamine in the presence of triethylamine.", "Step 3: Synthesis of 1,3-dibromopropane by reacting 1,3-cyclohexadiene-1-carboxamide with 1,3-dibromopropane in the presence of triethylamine.", "Step 4: Synthesis of 1-{dispiro[2.1.5^{5}.3^{3}]tridecan-12-yl}methanamine by reacting 1,3-dibromopropane with 12-bromododecane in the presence of sodium hydride and N,N-dimethylformamide, followed by reaction with methanamine in the presence of triethylamine." ] }

CAS RN

2172249-58-8

Molecular Formula

C14H25N

Molecular Weight

207.4

Purity

95

Origin of Product

United States

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